molecular formula C7H2ClN3 B1600407 2-Chloropyridine-3,5-dicarbonitrile CAS No. 172208-08-1

2-Chloropyridine-3,5-dicarbonitrile

Cat. No.: B1600407
CAS No.: 172208-08-1
M. Wt: 163.56 g/mol
InChI Key: WBJFCLLYTVUQHD-UHFFFAOYSA-N
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Description

2-Chloropyridine-3,5-dicarbonitrile is a heterocyclic organic compound with the molecular formula C7H2ClN3. It is a derivative of pyridine, featuring a chlorine atom at the second position and two cyano groups at the third and fifth positions. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.

Mechanism of Action

Target of Action

The primary target of 2-Chloropyridine-3,5-dicarbonitrile is various biologically active molecules. This compound is a structural element of these molecules, which can be used as non-steroidal anti-inflammatory , antimitotic , antibacterial drugs , ligands of adenosine receptors with antineuropathic activity , apoptosis inducers and tubulin inhibitors with antiproliferative action . It also acts on human FER tyrosine kinase , human dihydroorotate dehydrogenase (DHODH) , and HIV 1 inhibitors .

Mode of Action

The mode of action of this compound involves the nucleophilic substitution of chlorine . This reaction occurs when the compound interacts with anilines in propan-2-ol in the presence of N,N-diisopropylethylamine (DIPEA) in a sealed vial at 120°C . This results in the formation of 2-(arylamino)pyridin-3,4-dicarbonitriles .

Result of Action

The result of the action of this compound is the production of 2-(arylamino)pyridin-3,4-dicarbonitriles . These compounds have been found to exhibit efficient fluorescence in solution and the solid state . They also have potential applications in various therapeutic areas, including inflammation, cell division, bacterial growth, neuropathic pain, apoptosis, cell proliferation, and viral inhibition .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds. For instance, the reaction with anilines requires a temperature of 120°C and the presence of DIPEA . .

Biochemical Analysis

Biochemical Properties

2-Chloropyridine-3,5-dicarbonitrile plays a significant role in biochemical reactions. It has been found to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, acting as a modest inhibitor at micromolar concentrations . These interactions suggest that this compound may influence neurotransmission processes by modulating the activity of these enzymes. Additionally, it can be used in the synthesis of other bioactive molecules, indicating its versatility in biochemical applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with acetylcholinesterase and butyrylcholinesterase can affect neurotransmitter levels, thereby impacting neuronal cell function . Moreover, its role in the synthesis of bioactive molecules suggests that it may have broader implications in cellular metabolism and gene expression regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. Its inhibition of acetylcholinesterase and butyrylcholinesterase involves binding to the active sites of these enzymes, thereby preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, affecting neuronal signaling. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under normal storage conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating enzyme activity and neurotransmitter levels. At higher doses, it could potentially lead to toxic or adverse effects . Studies have shown that there is a threshold beyond which the compound’s effects become detrimental, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other bioactive molecules . These interactions can affect metabolic flux and metabolite levels, thereby influencing overall cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, making it essential to study these aspects for potential therapeutic use.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Its activity and function can vary depending on its localization within the cell. Understanding these localization patterns is important for elucidating the compound’s mechanism of action and its potential effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloropyridine-3,5-dicarbonitrile can be synthesized through various methods. One common approach involves the reaction of benzoyl cyanide with malononitrile in the presence of piperidine, followed by treatment with gaseous hydrogen chloride . Another method utilizes triethyl orthoesters with malononitrile in the presence of pyridine, followed by treatment with hydrochloric acid . These methods, however, often suffer from drawbacks such as prolonged reaction times and low yields.

A more efficient synthetic route involves the use of tetrachlorosilane and zinc chloride as a binary reagent. This green one-pot method involves stirring various aldehydes and malononitrile with tetrachlorosilane and zinc chloride under solvent-free conditions at room temperature for 3–10 hours . This method offers higher yields and shorter reaction times.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

    Cycloaddition Reactions: Complex heterocyclic compounds.

    Reduction and Oxidation: Amines and carboxylic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloropyridine-3,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both chlorine and cyano groups at strategic positions allows for versatile chemical transformations and potential therapeutic applications .

Properties

IUPAC Name

2-chloropyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClN3/c8-7-6(3-10)1-5(2-9)4-11-7/h1,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJFCLLYTVUQHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450776
Record name 2-chloropyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172208-08-1
Record name 2-chloropyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloropyridine-3,5-dicarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Acetic acid (37 mL) was added over 10 min to sodium nitrite (13.4 g, 0.194 mol) with stirring. Concentrated sulfuric acid (12.3 mL) was added over 5 min to the resulting thick slurry which was then cooled to 0° C. In a separate flask, pyridinium hydrochloride (14.4 g, 0.125 mol) was added to a stirred mixture of 2-amino-3,5-dicyanopyridine (4.0 g, 27.75 mmol) in acetic acid (55 mL) and the resulting mixture was cooled to 0° C. to give a thick slurry. The nitrite slurry was added to the aminopyridine slurry over 5 min with stirring at 0° C. Acetic acid (50 mL) was added and the thick slurry was warmed to rt. After 1 h at rt the mixture was warmed to 50° C. and after a further 1 h, it was poured into an ice/water mixture (500 mL). The aqueous mixture was extracted with methylene chloride (4 times) and the. combined extracts were dried (Na2SO4) and evaporated to a yellow solid. The crude product was purified by chromatography on silica (chloroform/methanol gradient, 1-3% methanol) to give the title compound as a solid:
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step Two
Name
pyridinium hydrochloride
Quantity
14.4 g
Type
reactant
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
55 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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